molecular formula C14H21N3O3 B5685167 3-[3-[(3R)-3-hydroxy-3,4,4-trimethylpyrrolidin-1-yl]-3-oxopropyl]-1H-pyridazin-6-one

3-[3-[(3R)-3-hydroxy-3,4,4-trimethylpyrrolidin-1-yl]-3-oxopropyl]-1H-pyridazin-6-one

Cat. No.: B5685167
M. Wt: 279.33 g/mol
InChI Key: VGJWHOXQCAPTRM-AWEZNQCLSA-N
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Description

3-[3-[(3R)-3-hydroxy-3,4,4-trimethylpyrrolidin-1-yl]-3-oxopropyl]-1H-pyridazin-6-one is a complex organic compound with a unique structure that includes a pyrrolidine ring, a pyridazine ring, and multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-[(3R)-3-hydroxy-3,4,4-trimethylpyrrolidin-1-yl]-3-oxopropyl]-1H-pyridazin-6-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an amino alcohol.

    Introduction of the Hydroxy Group: The hydroxy group at the 3-position of the pyrrolidine ring can be introduced via a stereoselective hydroxylation reaction.

    Formation of the Pyridazine Ring: The pyridazine ring can be constructed through a condensation reaction involving hydrazine and a suitable diketone.

    Coupling of the Two Rings: The final step involves coupling the pyrrolidine and pyridazine rings through a suitable linker, such as a propyl group, under specific reaction conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, advanced catalysts, and automated synthesis techniques to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-[3-[(3R)-3-hydroxy-3,4,4-trimethylpyrrolidin-1-yl]-3-oxopropyl]-1H-pyridazin-6-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions at various positions on the rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

    Substitution: Reagents such as halogens, alkylating agents, and nucleophiles can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the carbonyl group may yield an alcohol.

Scientific Research Applications

3-[3-[(3R)-3-hydroxy-3,4,4-trimethylpyrrolidin-1-yl]-3-oxopropyl]-1H-pyridazin-6-one has several scientific research applications:

    Medicinal Chemistry: This compound may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.

    Biology: It can be used as a probe to study biological pathways and interactions.

    Materials Science: The unique structure of this compound makes it a potential candidate for the development of new materials with specific properties, such as conductivity or fluorescence.

    Industry: It can be used as an intermediate in the synthesis of other complex molecules or as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 3-[3-[(3R)-3-hydroxy-3,4,4-trimethylpyrrolidin-1-yl]-3-oxopropyl]-1H-pyridazin-6-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, or covalent bonding, leading to modulation of their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    3-[3-[(3R)-3-hydroxy-3,4,4-trimethylpyrrolidin-1-yl]-3-oxopropyl]-1H-pyridazin-6-one: shares structural similarities with other pyrrolidine and pyridazine derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

3-[3-[(3R)-3-hydroxy-3,4,4-trimethylpyrrolidin-1-yl]-3-oxopropyl]-1H-pyridazin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O3/c1-13(2)8-17(9-14(13,3)20)12(19)7-5-10-4-6-11(18)16-15-10/h4,6,20H,5,7-9H2,1-3H3,(H,16,18)/t14-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGJWHOXQCAPTRM-AWEZNQCLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN(CC1(C)O)C(=O)CCC2=NNC(=O)C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]1(CN(CC1(C)C)C(=O)CCC2=NNC(=O)C=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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